2-(4-Bromo-2-nitrophenyl)-2-methylpropanoic acid
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Overview
Description
2-(4-Bromo-2-nitrophenyl)-2-methylpropanoic acid is an organic compound with a molecular formula of C10H10BrNO4. This compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, along with a methylpropanoic acid moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-nitrophenyl)-2-methylpropanoic acid typically involves the bromination of 2-nitrophenylacetic acid followed by esterification and subsequent hydrolysis. One common method includes the following steps:
Bromination: 2-Nitrophenylacetic acid is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.
Esterification: The brominated product is then esterified using methanol and sulfuric acid to form the methyl ester.
Hydrolysis: The methyl ester is hydrolyzed under acidic or basic conditions to yield this compound
Industrial Production Methods
Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-nitrophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium).
Reduction: Hydrogen gas, palladium catalyst, and solvents (e.g., ethanol).
Oxidation: Potassium permanganate, sulfuric acid, and water.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Reduction: The major product is 2-(4-Amino-2-nitrophenyl)-2-methylpropanoic acid.
Oxidation: The major product is 2-(4-Bromo-2-nitrophenyl)-2-carboxypropanoic acid
Scientific Research Applications
2-(4-Bromo-2-nitrophenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-nitrophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The pathways involved include enzyme inhibition and protein-ligand interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-nitrophenylacetic acid
- 4-Bromo-2-nitrophenylboronic acid
- 4-Bromo-2-nitrophenol
Uniqueness
2-(4-Bromo-2-nitrophenyl)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its methylpropanoic acid moiety differentiates it from other similar compounds, making it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C10H10BrNO4 |
---|---|
Molecular Weight |
288.09 g/mol |
IUPAC Name |
2-(4-bromo-2-nitrophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H10BrNO4/c1-10(2,9(13)14)7-4-3-6(11)5-8(7)12(15)16/h3-5H,1-2H3,(H,13,14) |
InChI Key |
NOBBXVXIGWPEMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)Br)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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